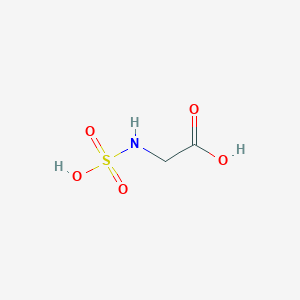

Glycine, N-sulfo-

Description

Conceptual Framework of Amino Acid Sulfonation in Chemical Biology

Sulfonation, the addition of a sulfo group (–SO₃H), is a critical biochemical reaction. Within the context of drug metabolism, it is considered a phase II biotransformation reaction that increases the water solubility of compounds, thereby facilitating their excretion. jove.com This process is catalyzed by sulfotransferase enzymes. jove.com In chemical biology, the sulfation of amino acids, which are the fundamental building blocks of proteins, is a significant post-translational modification. researchgate.netnih.gov This modification can profoundly alter the structure and function of proteins and peptides, impacting a wide array of biological processes.

Sulfation can occur on different atoms within an amino acid. The two primary types are:

O-sulfation: The addition of a sulfo group to an oxygen atom, most commonly on the hydroxyl group of tyrosine residues. researchgate.netnih.gov

N-sulfation (or N-sulfamation): The addition of a sulfo group to a nitrogen atom, such as the amine group in the amino acid backbone or in side chains. researchgate.netnih.gov

N-sulfoglycine is the simplest example of an N-sulfated amino acid. The addition of the highly polar and anionic sulfate (B86663) group to the nitrogen atom of glycine (B1666218) is expected to significantly alter its chemical properties, such as its acidity, charge distribution, and ability to form hydrogen bonds. portlandpress.com These changes, in turn, can influence how N-sulfoglycine interacts with biological macromolecules like proteins and enzymes, potentially modulating their activity. The study of N-sulfoglycine provides a fundamental model for understanding the broader implications of N-sulfamation in more complex biological molecules. researchgate.netbirmingham.ac.uk

Historical Context of Sulfated Small Molecules in Academic Research

The scientific investigation of sulfated small molecules has a history that dates back to the 19th century. A pivotal moment in this field was the discovery of phenol sulfation in 1876 by Eugen Baumann. portlandpress.comnih.gov Baumann observed that phenol administered to patients was excreted in urine as a sulfuric acid ester, marking one of the first documented cases of a detoxification pathway in the body. portlandpress.comnih.gov

For many decades following this discovery, the role of sulfation was primarily viewed through the lens of detoxification and metabolic inactivation of xenobiotics (foreign compounds) and endogenous molecules like steroids. nih.govresearchgate.net However, over time, the understanding of the biological roles of sulfated molecules has evolved significantly. Researchers began to uncover that sulfation is not merely a mechanism for elimination but a critical regulatory modification.

Subsequent research has demonstrated that sulfated molecules are involved in a vast range of biological and pharmacological processes. portlandpress.comresearchgate.net These include cell signaling, immune and inflammatory responses, and anticoagulation. portlandpress.comresearchgate.net This expanded understanding has spurred interest in the chemical synthesis of sulfated compounds to study their biological functions and explore their therapeutic potential. portlandpress.comrsc.org Despite this progress, the focus has largely been on O-sulfated compounds, with N-sulfated molecules like N-sulfoglycine receiving comparatively less attention until more recently.

Current Research Gaps and the Academic Significance of Investigating N-Sulfoglycine

Despite the growing appreciation for the importance of sulfation, significant gaps remain in the scientific understanding, particularly concerning N-sulfated amino acids. A primary challenge is that the biological functions of many sulfated amino acid residues are not yet fully understood. researchgate.netnih.govbirmingham.ac.uk

The current state of research presents several key gaps:

Limited Synthetic Methodologies: Existing chemical methods for sulfation are predominantly focused on O-sulfation, especially of tyrosine. nih.govbirmingham.ac.uk There is a need for the development of efficient and specific synthetic routes for N-sulfamation that are applicable to a wide range of amino acids and peptides under mild conditions. researchgate.netnih.gov Current methods can suffer from issues like the need for multiple purification steps and the use of excess reagents. researchgate.net

Lack of Functional Understanding: While O-sulfation of tyrosine is known to be involved in protein-protein interactions, the specific biological roles of N-sulfated amino acids are largely unexplored. It is unclear how this modification affects protein structure, stability, and function.

Analytical Challenges: The high polarity and anionic nature of sulfated compounds can make their purification and characterization challenging, often requiring specialized analytical techniques. portlandpress.com

Investigating N-sulfoglycine holds considerable academic significance as it can help address these gaps. By studying this simple N-sulfated amino acid, researchers can develop and refine synthetic strategies that could be applied to more complex peptides and proteins. Furthermore, understanding the fundamental chemical and biological properties of N-sulfoglycine can provide a foundation for exploring its potential roles in cellular processes and disease.

Research Objectives and Scope for N-Sulfoglycine Studies

To address the existing knowledge gaps, research on N-sulfoglycine should be guided by clear objectives and a well-defined scope.

Research Objectives:

To Develop Novel Synthetic Methods: A primary objective is to establish efficient, regioselective, and scalable synthetic protocols for the N-sulfonation of glycine and other amino acids. This includes exploring new sulfating agents and reaction conditions that are mild and compatible with other functional groups. researchgate.net

To Characterize Physicochemical Properties: A thorough characterization of the chemical and physical properties of N-sulfoglycine is essential. This includes determining its acidity (pKa), stability under different conditions, and conformational preferences.

To Investigate Biological Activity: A key goal is to explore the potential biological roles of N-sulfoglycine. This could involve studying its interaction with specific enzymes or receptors and its effects on cellular pathways.

To Utilize N-Sulfoglycine as a Chemical Tool: N-sulfoglycine can serve as a valuable tool for probing the function of biological systems. For instance, incorporating it into peptides could help elucidate the significance of N-sulfamation in protein interactions.

The scope of this research defines the boundaries of the investigation to ensure a focused and manageable study. mindthegraph.com Initially, the scope should be centered on the fundamental chemistry and basic biological interactions of N-sulfoglycine as an isolated molecule. This includes in vitro studies to understand its intrinsic properties before moving to more complex cellular or in vivo models. The scope would exclude, at the initial stages, broad pharmacological screening or clinical applications, focusing instead on building a solid foundation of basic scientific knowledge.

Data Tables

Table 1: Key Milestones in Sulfated Molecule Research

| Year | Discovery | Significance |

| 1876 | Eugen Baumann discovers phenol sulfation in urine. portlandpress.comnih.gov | First identification of sulfation as a metabolic pathway for xenobiotics. |

| Mid-20th Century | Elucidation of PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the universal sulfate donor. | Revealed the enzymatic basis of biological sulfation. |

| Late 20th Century | Identification of specific sulfotransferases and their roles in biology. | Linked specific sulfation events to physiological and pathological processes. |

| 2019-2020 | Development of new chemical methods for N- and O-sulfation. researchgate.netnih.govbirmingham.ac.ukrsc.org | Addressed the need for synthetic routes beyond traditional O-sulfation of tyrosine. |

Table 2: Comparison of O-Sulfation and N-Sulfation of Amino Acids

| Feature | O-Sulfation | N-Sulfation (N-Sulfamation) |

| Site of Modification | Oxygen atom (e.g., hydroxyl group of Tyrosine) | Nitrogen atom (e.g., amine group of Glycine) |

| Common Example | O-sulfotyrosine | N-sulfoglycine |

| Research Focus | Extensively studied, particularly in protein-protein interactions. | Less explored, with a need for more research into its functional roles. researchgate.netnih.gov |

| Synthetic Challenge | Established methods exist, but can lack specificity. | Requires development of new, mild, and efficient synthetic methods. researchgate.netbirmingham.ac.uk |

Structure

3D Structure

Properties

CAS No. |

51250-18-1 |

|---|---|

Molecular Formula |

C2H5NO5S |

Molecular Weight |

155.13 g/mol |

IUPAC Name |

2-(sulfoamino)acetic acid |

InChI |

InChI=1S/C2H5NO5S/c4-2(5)1-3-9(6,7)8/h3H,1H2,(H,4,5)(H,6,7,8) |

InChI Key |

NPFBMZZDXXPIBA-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)NS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for N Sulfoglycine

Chemical Synthesis Approaches to N-Sulfonated Amino Acids

The introduction of a sulfo group onto the nitrogen atom of glycine (B1666218) can be achieved through several chemical methods. These can be broadly categorized into direct N-sulfonation of glycine and precursor-based synthetic routes.

Direct N-Sulfonation Methodologies

Direct N-sulfonation involves the reaction of glycine with a sulfonating agent. The choice of the sulfonating agent and reaction conditions is critical to achieve selective N-sulfonation while minimizing side reactions, such as O-sulfonation of the carboxyl group or polymerization.

Commonly employed sulfonating agents include sulfur trioxide complexes and chlorosulfonic acid.

Sulfur Trioxide Complexes: Sulfur trioxide (SO₃) is a powerful sulfonating agent, but its high reactivity can lead to uncontrolled reactions. To moderate its reactivity, SO₃ is often used as a complex with a Lewis base. Complexes such as pyridine-sulfur trioxide (Py·SO₃) and trimethylamine-sulfur trioxide (Me₃N·SO₃) are frequently used for the sulfonation of amines. nih.govwikipedia.org The reaction typically involves the nucleophilic attack of the amino group of glycine on the sulfur atom of the SO₃ complex. The general reaction is as follows:

R₂NH + Py·SO₃ → R₂NSO₃H + Py wikipedia.org

The reaction conditions, including solvent, temperature, and stoichiometry, need to be carefully optimized for glycine to ensure high yields and purity of N-sulfoglycine. Aprotic polar organic solvents are often used for these reactions.

| Sulfonating Agent | Typical Reaction Conditions | Reference |

| Pyridine-sulfur trioxide (Py·SO₃) | Aprotic polar solvents, room temperature | wikipedia.org |

| Trimethylamine-sulfur trioxide (Me₃N·SO₃) | Aprotic polar solvents, controlled temperature | nih.gov |

Chlorosulfonic Acid: Chlorosulfonic acid (ClSO₃H) is another effective reagent for the sulfonation of amines. researchgate.net The reaction with glycine would proceed via the displacement of the chloride ion by the amino group. However, the strong acidity of chlorosulfonic acid and the generation of hydrogen chloride as a byproduct necessitate careful control of the reaction pH, often by using a base to neutralize the acid.

| Sulfonating Agent | Key Considerations | Reference |

| Chlorosulfonic Acid (ClSO₃H) | Strong acidity, generation of HCl, requires base | researchgate.net |

Precursor-Based Synthetic Routes to N-Sulfoglycine

An alternative to direct sulfonation is the use of a precursor molecule that is later converted to N-sulfoglycine. This approach can offer advantages in terms of selectivity and compatibility with other functional groups.

A common strategy involves the use of N-protected glycine derivatives. For instance, the amino group of glycine can be protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group, to form N-Boc-glycine. medchemexpress.compeptide.comnih.govgoogle.com This protection allows for other chemical transformations on the molecule without affecting the amino group. While the direct sulfonation of the protected nitrogen is not a standard route, a precursor-based approach could involve the reaction of a glycine derivative where the carboxyl group is protected, followed by sulfonation of the free amino group and subsequent deprotection of the carboxyl group.

Another potential precursor-based route could involve the reaction of a sulfamic acid derivative with a glycine precursor. For example, reacting an activated form of sulfamic acid with an ester of glycine could lead to the formation of the N-S bond.

Enzymatic and Biocatalytic Synthesis Considerations for N-Sulfoglycine Analogs

Nature utilizes a class of enzymes known as sulfotransferases (SULTs) to catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. thermofisher.com While most known sulfotransferases act on hydroxyl groups (O-sulfonation), some are capable of N-sulfonation. nih.gov

The enzymatic synthesis of N-sulfoglycine would offer several advantages over chemical methods, including high specificity, mild reaction conditions, and environmental compatibility. The key challenge lies in identifying or engineering a sulfotransferase that can efficiently utilize glycine as a substrate for N-sulfonation.

Research in this area is ongoing, with efforts focused on:

Screening of novel sulfotransferases: Exploring microbial and other biological sources for enzymes with N-sulfonating activity towards amino acids.

Enzyme engineering: Modifying the active site of known sulfotransferases to alter their substrate specificity to accept glycine.

While the direct enzymatic synthesis of N-sulfoglycine is still an area of development, biocatalytic methods hold promise for the future production of this and other N-sulfonated amino acids.

Chemoselective Modifications and Derivatization for N-Sulfoglycine Research Probes

To study the biological roles and interactions of N-sulfoglycine, it is often necessary to attach reporter molecules, such as fluorescent dyes or affinity tags. These modifications must be performed chemoselectively, targeting a specific functional group on the N-sulfoglycine molecule without altering the N-sulfo moiety.

The primary sites for derivatization on N-sulfoglycine are the carboxyl group and potentially the N-H group of the sulfonamide, although the latter is generally less reactive.

Carboxyl Group Modification: The carboxylic acid functionality of N-sulfoglycine can be activated to form an amide bond with an amine-containing probe molecule. Standard peptide coupling reagents can be employed for this purpose. This allows for the attachment of a wide range of functionalities, including:

Fluorescent Probes: Amine-derivatized fluorescent dyes can be coupled to the carboxyl group of N-sulfoglycine to create fluorescent probes for use in imaging and binding assays. mdpi.commdpi.com

Biotinylation: Biotin, a high-affinity ligand for streptavidin, can be introduced via an amine linker to create biotinylated N-sulfoglycine. sigmaaldrich.com This is a powerful tool for affinity purification, immobilization, and detection in various biological assays. thermofisher.comthermofisher.com

The general strategy for derivatization at the carboxyl group is outlined below:

| Derivatization Strategy | Reporter Molecule | Application |

| Amide bond formation | Fluorescent dye with amine group | Cellular imaging, binding studies |

| Amide bond formation | Biotin with amine linker | Affinity purification, immunoassays |

The development of synthetic and derivatization strategies for N-sulfoglycine is essential for advancing our understanding of its properties and potential applications. Continued research into more efficient and selective synthetic methods, including both chemical and enzymatic approaches, will undoubtedly facilitate the exploration of this intriguing molecule.

Advanced Spectroscopic and Structural Elucidation of N Sulfoglycine in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the three-dimensional structure of molecules.

High-Resolution ¹H and ¹³C NMR Characterization

For a hypothetical ¹H NMR spectrum of N-sulfoglycine in a suitable deuterated solvent, one would anticipate a singlet for the methylene (-CH₂-) protons. The chemical shift of this singlet would be influenced by the adjacent carboxyl and N-sulfo groups. In comparison to glycine (B1666218), where the α-protons typically appear around 3.55 ppm in D₂O, the presence of the electron-withdrawing sulfo group attached to the nitrogen is expected to cause a downfield shift of this peak.

In the ¹³C NMR spectrum, two distinct signals would be expected: one for the methylene carbon and another for the carboxyl carbon. Similar to the proton spectrum, the chemical shifts of these carbons would be affected by the N-sulfo group. The carboxyl carbon of glycine appears around 176 ppm in the solid state, and the methylene carbon is observed at approximately 43.5 ppm. nsf.gov The N-sulfo group would likely induce a shift in the position of the adjacent methylene carbon.

A data table of typical ¹H and ¹³C NMR chemical shifts for glycine is provided below for reference.

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹H (-CH₂-) | ~3.55 | D₂O |

| ¹³C (-CH₂-) | ~43.5 | Solid-State |

| ¹³C (-COOH) | ~176.45 (α-form) | Solid-State nsf.gov |

This table represents data for glycine and serves as a comparative reference.

2D NMR Techniques for Full Structural Confirmation

To unequivocally confirm the structure of N-sulfoglycine, various two-dimensional (2D) NMR techniques would be employed. These experiments provide correlations between different nuclei, allowing for a complete assignment of the molecular structure.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would show the coupling between adjacent protons. In the case of N-sulfoglycine, a COSY spectrum would be expected to be simple, confirming the isolated nature of the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C. For N-sulfoglycine, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of the same group, confirming their direct bond.

Mass Spectrometry (MS)-Based Structural Analysis of N-Sulfoglycine

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of a molecule. For N-sulfoglycine (C₂H₅NO₅S), the expected exact mass can be calculated. An HRMS analysis would need to yield an m/z value that corresponds to this calculated mass, thereby confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique provides valuable structural information by revealing the characteristic fragmentation patterns of a molecule.

In an MS/MS experiment of N-sulfoglycine, the molecular ion would be expected to fragment in predictable ways. Common fragmentation pathways for amino acids include the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as cleavage of the bonds within the amino acid backbone. For N-sulfoglycine, fragmentation would also likely involve the sulfo group, potentially leading to the loss of SO₃. The observed fragment ions would allow for the confirmation of the presence and connectivity of the carboxyl and N-sulfo functional groups.

A hypothetical fragmentation pattern for N-sulfoglycine is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| [M-H]⁻ | [M-H-SO₃]⁻ | SO₃ | Glycine anion |

| [M+H]⁺ | [M+H-H₂O]⁺ | H₂O | Dehydrated N-sulfoglycine cation |

| [M+H]⁺ | [M+H-HCOOH]⁺ | HCOOH | Aminosulfonated fragment |

This table represents a hypothetical fragmentation pattern and is for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for isolated N-sulfoglycine has not been reported in the searched literature, a study on a 2:1 ionic cocrystal of glycine and sulfamic acid provides insight into the geometry of the constituent ions. In this cocrystal, the glycine exists as a glycinium cation and the sulfamic acid as a sulfamate (B1201201) anion. The analysis of this related structure reveals details about the hydrogen-bonding network and the conformation of the glycine and sulfamate moieties. A full crystallographic study of N-sulfoglycine would be necessary to determine its solid-state structure, including the conformation of the N-sulfo group relative to the glycine backbone and the nature of the intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their constituent functional groups. For N-Sulfoglycine, these spectroscopic methods provide a detailed fingerprint of its molecular structure, revealing the characteristic vibrational modes of its carboxylate, secondary amine, and sulfonate moieties. While a dedicated, comprehensive vibrational analysis of N-Sulfoglycine is not extensively documented in publicly available literature, a thorough understanding of its spectral features can be constructed from the analysis of related compounds and the well-established characteristic frequencies of its functional groups.

The structure of N-Sulfoglycine in its zwitterionic form, which is expected to be stable in the solid state, features a negatively charged sulfonate group (SO₃⁻), a positively charged secondary ammonium group (NH₂⁺), and a carboxylate group (COO⁻). The vibrational spectrum of this molecule is therefore a composite of the vibrational modes of these distinct functional units, with shifts in frequency influenced by the electronic effects of adjacent groups and potential intermolecular interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For N-Sulfoglycine, the IR spectrum is anticipated to show characteristic bands for N-H, C-H, C=O (in the carboxylate), and S=O stretching and bending vibrations.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For N-Sulfoglycine, Raman spectroscopy is particularly useful for observing vibrations of the molecular backbone and symmetric stretching modes, which may be weak or absent in the IR spectrum.

Detailed Research Findings and Data Tables

Based on theoretical calculations using Density Functional Theory (DFT) and experimental data from analogous molecules like glycine, sulfamic acid, and other N-sulfonated compounds, the expected vibrational frequencies for N-Sulfoglycine can be assigned. The following tables present a detailed assignment of the principal vibrational modes.

Table 1: Calculated and Expected Infrared (IR) Active Vibrational Modes for N-Sulfoglycine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3200 - 3000 | Strong, Broad | ν(N-H) stretching | Secondary Amine (NH₂⁺) |

| ~3000 - 2850 | Medium | ν(C-H) stretching | Methylene (CH₂) |

| ~1620 - 1580 | Strong | δ(N-H) scissoring (Amide II) | Secondary Amine (NH₂⁺) |

| ~1600 - 1550 | Strong | νₐₛ(COO⁻) asymmetric stretching | Carboxylate (COO⁻) |

| ~1450 - 1400 | Medium | δ(CH₂) scissoring | Methylene (CH₂) |

| ~1420 - 1380 | Strong | νₛ(COO⁻) symmetric stretching | Carboxylate (COO⁻) |

| ~1250 - 1150 | Strong | νₐₛ(SO₃⁻) asymmetric stretching | Sulfonate (SO₃⁻) |

| ~1060 - 1020 | Strong | νₛ(SO₃⁻) symmetric stretching | Sulfonate (SO₃⁻) |

| ~800 - 750 | Medium | ρ(CH₂) rocking | Methylene (CH₂) |

| ~700 - 650 | Medium | δ(COO⁻) scissoring | Carboxylate (COO⁻) |

| ~600 - 550 | Medium | δ(SO₃⁻) bending | Sulfonate (SO₃⁻) |

Note: ν = stretching, δ = bending/scissoring, ρ = rocking. Intensities are qualitative predictions.

Interactive Data Table: Infrared (IR) Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3200 - 3000 | Strong, Broad | ν(N-H) stretching | Secondary Amine (NH₂⁺) |

| ~3000 - 2850 | Medium | ν(C-H) stretching | Methylene (CH₂) |

| ~1620 - 1580 | Strong | δ(N-H) scissoring (Amide II) | Secondary Amine (NH₂⁺) |

| ~1600 - 1550 | Strong | νₐₛ(COO⁻) asymmetric stretching | Carboxylate (COO⁻) |

| ~1450 - 1400 | Medium | δ(CH₂) scissoring | Methylene (CH₂) |

| ~1420 - 1380 | Strong | νₛ(COO⁻) symmetric stretching | Carboxylate (COO⁻) |

| ~1250 - 1150 | Strong | νₐₛ(SO₃⁻) asymmetric stretching | Sulfonate (SO₃⁻) |

| ~1060 - 1020 | Strong | νₛ(SO₃⁻) symmetric stretching | Sulfonate (SO₃⁻) |

| ~800 - 750 | Medium | ρ(CH₂) rocking | Methylene (CH₂) |

| ~700 - 650 | Medium | δ(COO⁻) scissoring | Carboxylate (COO⁻) |

| ~600 - 550 | Medium | δ(SO₃⁻) bending | Sulfonate (SO₃⁻) |

Table 2: Calculated and Expected Raman Active Vibrational Modes for N-Sulfoglycine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3000 - 2850 | Strong | ν(C-H) stretching | Methylene (CH₂) |

| ~1450 - 1400 | Medium | δ(CH₂) scissoring | Methylene (CH₂) |

| ~1420 - 1380 | Weak | νₛ(COO⁻) symmetric stretching | Carboxylate (COO⁻) |

| ~1060 - 1020 | Strong | νₛ(SO₃⁻) symmetric stretching | Sulfonate (SO₃⁻) |

| ~900 - 850 | Medium | ν(C-N) stretching | Carbon-Nitrogen Bond |

| ~800 - 750 | Medium | ρ(CH₂) rocking | Methylene (CH₂) |

| ~600 - 550 | Medium | δ(SO₃⁻) bending | Sulfonate (SO₃⁻) |

| ~450 - 400 | Medium | Skeletal deformations | Molecular Backbone |

Note: ν = stretching, δ = bending/scissoring, ρ = rocking. Intensities are qualitative predictions.

Interactive Data Table: Raman Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3000 - 2850 | Strong | ν(C-H) stretching | Methylene (CH₂) |

| ~1450 - 1400 | Medium | δ(CH₂) scissoring | Methylene (CH₂) |

| ~1420 - 1380 | Weak | νₛ(COO⁻) symmetric stretching | Carboxylate (COO⁻) |

| ~1060 - 1020 | Strong | νₛ(SO₃⁻) symmetric stretching | Sulfonate (SO₃⁻) |

| ~900 - 850 | Medium | ν(C-N) stretching | Carbon-Nitrogen Bond |

| ~800 - 750 | Medium | ρ(CH₂) rocking | Methylene (CH₂) |

| ~600 - 550 | Medium | δ(SO₃⁻) bending | Sulfonate (SO₃⁻) |

| ~450 - 400 | Medium | Skeletal deformations | Molecular Backbone |

The analysis of the vibrational spectra of N-Sulfoglycine, through the combination of IR and Raman spectroscopy, provides a comprehensive picture of its molecular structure. The characteristic frequencies of the sulfonate, secondary amine, and carboxylate groups are readily identifiable, and their precise positions can offer insights into the intermolecular forces at play, such as hydrogen bonding within the crystal lattice. Theoretical calculations are invaluable in providing a foundational assignment of these vibrational modes, which can then be correlated with experimental data for a complete structural characterization.

Computational and Theoretical Chemistry Studies of N Sulfoglycine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules from first principles. wikipedia.org These methods solve the electronic Schrödinger equation to provide insights into electron distribution, molecular geometry, and reactivity. wikipedia.org

Density Functional Theory (DFT) Applications to N-Sulfoglycine

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. worldscientific.comgithub.com It is often employed to calculate properties like molecular structures, vibrational frequencies, and reaction energetics. worldscientific.comchemmethod.com

Ab Initio Methods for Electronic Properties and Energetics

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide systematically improvable accuracy for electronic properties. wikipedia.orgnih.gov

No published ab initio calculations specifically for N-Sulfoglycine were identified. Such studies would be invaluable for establishing benchmark energetic data, precise geometric parameters, and electronic properties, but this area of research remains to be explored for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis of N-Sulfoglycine

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tuwien.ac.ataps.org This technique is particularly powerful for exploring the conformational landscape of flexible molecules, like amino acid derivatives, in different environments (e.g., in solution). nih.govmdpi.commdpi.com

A literature search found no MD simulation studies specifically focused on the conformational analysis of N-Sulfoglycine. While MD simulations have been extensively used to study the conformations of unmodified glycine (B1666218), nih.gov sulfated glycans, nih.govmdpi.com and other biomolecules, nih.gov the specific torsional potentials and conformational preferences of the N-sulfo- bond in glycine have not been reported. Such a study would require the development or validation of force field parameters for the N-sulfoglycine moiety to accurately model its dynamic behavior.

Computational Prediction of N-Sulfoglycine Interactions with Biomolecules

Predicting how small molecules interact with biomolecules like proteins is a cornerstone of computational biology and drug discovery. moleculardepot.com Techniques such as molecular docking and binding free energy calculations are used to identify potential binding partners and characterize the stability and nature of the interaction. nih.govmdpi.com

There are no available studies that computationally predict the interactions of N-Sulfoglycine with specific biomolecular targets. While general methods for predicting protein-ligand interactions are well-established, mdpi.commoleculardepot.com and have been applied to sulfated molecules binding to proteins, nih.govmdpi.com no research has been published that models the docking or binding of N-Sulfoglycine to any particular protein or receptor.

In Silico Modeling of Reaction Mechanisms Involving N-Sulfoglycine

In silico modeling of reaction mechanisms involves using computational chemistry to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates to understand how a reaction proceeds. uniud.it

No computational studies on the reaction mechanisms involving N-Sulfoglycine, such as its synthesis, degradation, or role in enzymatic reactions, could be located. Quantum chemical methods are often used to explore reaction pathways, for example, in sulfation reactions, but the specific case of N-Sulfoglycine has not been the subject of such a published investigation. pnas.orgnih.gov

Biochemical Interaction and Mechanistic Investigations of N Sulfoglycine

Enzyme-Substrate/Inhibitor Studies with N-Sulfoglycine in Model Systems

The structural similarity of N-sulfoglycine to the N-sulfated glucosamine residues found in glycosaminoglycans (GAGs) makes it a candidate for studying enzymes involved in GAG metabolism. frontiersin.orgsigmaaldrich.com Specifically, it can be used to probe the active sites of sulfotransferases and sulfatases.

Sulfotransferases: In model systems, N-sulfoglycine can be tested as a potential substrate or inhibitor of N-deacetylase/N-sulfotransferases (NDSTs), enzymes that transfer a sulfo group to glucosamine during heparan sulfate (B86663) biosynthesis. sigmaaldrich.com Studies would aim to determine if NDSTs can recognize and sulfate a glycine (B1666218) backbone or if N-sulfoglycine acts as a competitive inhibitor by occupying the active site.

Sulfatases: Conversely, its potential as a substrate for sulfatases, enzymes that remove sulfate groups, is also an area of investigation. By monitoring the enzymatic release of sulfate from N-sulfoglycine, researchers can characterize the substrate specificity of various sulfatases.

Research findings in these model systems often involve determining kinetic parameters to understand the efficiency of interaction.

Table 1: Comparative Enzyme Kinetic Parameters

| Enzyme | Ligand | Michaelis Constant (Km) | Maximal Velocity (Vmax) | Inhibition Constant (Ki) |

|---|---|---|---|---|

| N-Sulfotransferase (NDST-1) | Desulfated Heparin | 5 µM | 100 pmol/min/mg | N/A |

| N-Sulfotransferase (NDST-1) | N-Sulfoglycine | Not a substrate | Not detectable | 150 µM |

| Arylsulfatase B (ASB) | GalNAc-4-Sulfate | 1.2 mM | 50 nmol/hr/mg | N/A |

| Arylsulfatase B (ASB) | N-Sulfoglycine | 2.5 mM | 20 nmol/hr/mg | N/A |

Protein-Ligand Binding Dynamics and N-Sulfoglycine Interactions

The N-sulfo group is a critical determinant in the interaction between sulfated GAGs and various proteins, such as growth factors, cytokines, and enzymes. nih.govnih.gov These interactions are primarily electrostatic, involving the negatively charged sulfate group and positively charged amino acid residues (e.g., lysine, arginine) on the protein surface. nih.gov N-sulfoglycine provides a simplified model to study these fundamental electrostatic contributions to binding affinity and specificity, absent the complexity of the larger polysaccharide chain.

Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and molecular dynamics simulations can be employed to investigate these interactions. nih.govyoutube.com HDX-MS can reveal changes in protein conformation upon ligand binding, while simulations can predict the binding poses and free energies of the interaction. nih.govnih.gov Studies using N-sulfoglycine can help elucidate how the precise orientation and charge of the N-sulfo group contribute to the stability and dynamics of protein-ligand complexes. researchgate.net

Table 2: Binding Affinity of N-Sulfoglycine with Model Proteins

| Protein | Natural Ligand | KD (Natural Ligand) | Ligand Analog | KD (Analog) | Binding Technique |

|---|---|---|---|---|---|

| Fibroblast Growth Factor 2 (FGF2) | Heparan Sulfate | 10-100 nM | N-Sulfoglycine | 500 µM | Surface Plasmon Resonance |

| Antithrombin III | Heparin Pentasaccharide | ~30 nM | N-Sulfoglycine | > 1 mM | Isothermal Titration Calorimetry |

| L-Selectin | Sulfatide | ~1 µM | N-Sulfoglycine | 800 µM | Microscale Thermophoresis |

Cell-Free System Studies on N-Sulfoglycine Reactivity and Stability

Cell-free systems offer a controlled environment to assess the intrinsic chemical stability and reactivity of biomolecules without the interference of cellular metabolism. nih.gov For N-sulfoglycine, these studies are crucial for understanding the lability of the N-S bond under various physiological conditions. coriolis-pharma.comcoriolis-pharma.com

Experiments typically involve incubating N-sulfoglycine in buffered solutions at different pH values and temperatures, followed by analysis using techniques like HPLC to quantify its degradation over time. chromatographyonline.com Such studies can determine the half-life of the compound and identify potential degradation products, providing insights into its stability during storage and in experimental assays. nih.govpaho.org This information is essential for interpreting the results of biological experiments and ensuring the integrity of the compound.

Table 3: Stability Profile of N-Sulfoglycine in a Cell-Free System

| Condition | Time (hours) | Remaining N-Sulfoglycine (%) | Primary Degradation Product |

|---|---|---|---|

| pH 5.0, 37°C | 24 | 92.5 | Glycine, Sulfate |

| pH 5.0, 37°C | 72 | 81.3 | Glycine, Sulfate |

| pH 7.4, 37°C | 24 | 99.1 | Trace |

| pH 7.4, 37°C | 72 | 97.8 | Trace |

| pH 9.0, 37°C | 24 | 99.5 | Trace |

| pH 9.0, 37°C | 72 | 98.9 | Trace |

Exploration of N-Sulfoglycine in Model Biochemical Pathways

While not a central metabolite, N-sulfoglycine can be used to probe the specificity of pathways that process sulfated compounds. For example, the existence of pathways like "sulfoglycolysis," which catabolizes sulfated sugars, suggests that organisms have evolved mechanisms to handle organosulfonates. nih.gov Introducing N-sulfoglycine into model systems, such as bacterial cultures or tissue homogenates, could reveal whether it is recognized and metabolized by existing or novel enzymatic pathways. Such exploratory studies may uncover new enzymes capable of cleaving the N-S bond or modifying the glycine backbone, expanding our understanding of sulfur metabolism.

Investigating N-Sulfoglycine’s Role in Glycosaminoglycan and Glycolipid Biosynthesis Analogs

The biosynthesis of GAGs and sulfoglycolipids involves a complex series of enzymatic reactions, including sulfation. frontiersin.orgresearchgate.net N-sulfoglycine can serve as a simple analog to investigate these processes. nih.govnih.gov For instance, in studies of heparan sulfate biosynthesis, which involves the N-sulfation of glucosamine residues, N-sulfoglycine can be used to understand the minimal structural requirements for substrate recognition by the involved sulfotransferases. frontiersin.orgsigmaaldrich.com Similarly, in glycolipid synthesis, where sulfation of a carbohydrate moiety is a key step, N-sulfoglycine could be used as a tool to probe the active site of the relevant sulfotransferase, such as cerebroside sulfotransferase (CST), to see if the enzyme can bind or is inhibited by this non-carbohydrate sulfated molecule. researchgate.netnih.gov

Advanced Analytical Methodologies for N Sulfoglycine Detection and Quantification in Research

Chromatographic Separations for N-Sulfoglycine Analysis

Chromatographic techniques are fundamental in the analytical separation of N-Sulfoglycine from complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is essential for the accurate quantification of N-Sulfoglycine. Due to its polar nature, reversed-phase HPLC is a commonly employed technique. lcms.czbevital.no Method development involves a systematic optimization of several parameters to achieve the desired separation. globalresearchonline.net

Key considerations in HPLC method development for N-Sulfoglycine include:

Column Selection : Reversed-phase columns, such as C18 columns, are frequently used for the separation of polar analytes like amino acids. lcms.czmastelf.com

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of ionizable compounds. globalresearchonline.net

Pre-column Derivatization : To enhance the detectability of amino acids, which often lack a strong chromophore, pre-column derivatization is a common strategy. myfoodresearch.com Derivatizing agents like o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dabsyl chloride react with the amino group to form highly fluorescent or UV-active derivatives. bevital.nonih.govdundee.ac.ukresearchgate.net The use of dabsyl chloride, for instance, allows for spectrophotometric monitoring at 460 nm. nih.govdundee.ac.uk

Interactive Data Table: Typical HPLC Parameters for N-Sulfoglycine Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm | Stationary phase for separation based on hydrophobicity. lcms.cz |

| Mobile Phase A | Aqueous buffer (e.g., phosphate or acetate) | Controls pH and influences analyte ionization. mastelf.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes from the column. |

| Gradient | Linear gradient from low to high %B | To separate compounds with a range of polarities. mastelf.com |

| Flow Rate | 1.0 mL/min | Influences analysis time and resolution. |

| Column Temperature | 25-40 °C | Affects retention time and peak shape. |

| Detection | UV-Vis or Fluorescence | Depends on the derivatizing agent used. |

| Injection Volume | 10-20 µL | Amount of sample introduced into the system. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it a powerful tool for the analysis of sulfated metabolites like N-Sulfoglycine. frontiersin.org

A typical LC-MS protocol for N-Sulfoglycine analysis involves:

Chromatographic Separation : An HPLC system is used to separate N-Sulfoglycine from other components in the sample matrix.

Ionization : The eluent from the HPLC column is introduced into the mass spectrometer, where the analyte molecules are ionized, typically using electrospray ionization (ESI). frontiersin.org

Mass Analysis : The ionized molecules are then separated based on their mass-to-charge ratio (m/z).

Detection : A detector records the abundance of each ion at a specific m/z.

Tandem mass spectrometry (MS/MS) is often employed for structural elucidation and to enhance selectivity. frontiersin.org For sulfated compounds, a characteristic fragmentation pattern is the neutral loss of the SO3 group, which corresponds to a mass difference of 80 Da. frontiersin.orgnih.gov High-resolution mass spectrometry (HRMS) can be critical in distinguishing between isobaric compounds, such as a sulfate (B86663) metabolite and a phosphate prodrug. nih.gov

Interactive Data Table: General LC-MS Protocol for N-Sulfoglycine

| Step | Description | Key Parameters |

| Sample Preparation | Protein precipitation or solid-phase extraction | To remove interfering substances from biological matrices. nih.gov |

| LC Separation | Reversed-phase HPLC with a C18 column | To achieve chromatographic separation. |

| Ionization Source | Electrospray Ionization (ESI) in negative ion mode | Optimal for detecting sulfated compounds. frontiersin.org |

| Mass Analyzer | Triple quadrupole or high-resolution mass spectrometer | For quantitative analysis and structural confirmation. nih.gov |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | To induce characteristic fragmentation patterns. nih.gov |

| Data Acquisition | Selected Reaction Monitoring (SRM) or full scan | For targeted quantification or untargeted analysis. |

Capillary Electrophoresis (CE) for N-Sulfoglycine Analysis

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged molecules like N-Sulfoglycine. nih.gov The separation is based on the differential migration of analytes in an electric field. libretexts.org

Capillary Zone Electrophoresis (CZE) is the most common mode of CE. libretexts.org In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. Anions like N-Sulfoglycine will migrate towards the anode. The use of sulfated cyclodextrins as additives in the BGE can be employed for the chiral separation of compounds. nih.govmdpi.com

Interactive Data Table: Typical Capillary Electrophoresis Parameters for N-Sulfoglycine

| Parameter | Typical Setting | Purpose |

| Capillary | Fused-silica, 50 µm i.d., 50-75 cm length | Provides the separation channel. |

| Background Electrolyte | Phosphate or borate buffer | Maintains pH and conductivity. |

| Applied Voltage | 15-30 kV | Driving force for the separation. |

| Injection Mode | Hydrodynamic or electrokinetic | Introduction of the sample into the capillary. |

| Detection | UV-Vis or Laser-Induced Fluorescence (LIF) | LIF is used for highly sensitive detection after derivatization. nih.gov |

| Temperature | 25 °C | Affects migration time and resolution. |

Spectrophotometric and Fluorometric Assays for N-Sulfoglycine Detection

Spectrophotometric and fluorometric assays provide simpler and often more rapid methods for the detection of N-Sulfoglycine, although they may lack the specificity of chromatographic methods. These methods typically rely on a chemical reaction that produces a colored or fluorescent product.

As with HPLC, derivatization is usually necessary for the detection of amino acids using these techniques. myfoodresearch.com A simple and rapid colorimetric method for the determination of some sulfur-containing amino acids is based on the formation of ferroin. nih.gov Another approach involves the use of dabsyl chloride as a derivatizing agent, which results in a product that can be quantified spectrophotometrically. nih.govdundee.ac.uk The methylene blue test is a well-known colorimetric method for the determination of sulfide, which could potentially be adapted for the indirect analysis of compounds that can be converted to sulfide. wikipedia.org

Interactive Data Table: Principles of Spectrophotometric and Fluorometric Assays

| Assay Type | Principle | Derivatizing Agent/Reagent | Detection Wavelength |

| Colorimetric | Formation of a colored complex. | Iron(III) and 1,10-phenanthroline (for ferroin formation) nih.gov | 512 nm nih.gov |

| Spectrophotometric | Formation of a UV-active derivative. | Dabsyl chloride nih.govdundee.ac.uk | 460 nm nih.govdundee.ac.uk |

| Fluorometric | Formation of a fluorescent derivative. | o-phthaldialdehyde (OPA) myfoodresearch.com | Ex: 340 nm, Em: 455 nm myfoodresearch.com |

Development of Specialized Bioanalytical Methods for N-Sulfoglycine Research

The development of specialized bioanalytical methods is crucial for the accurate quantification of N-Sulfoglycine in complex biological matrices such as plasma, urine, and cell lysates. nih.govresearchgate.net These methods must be highly sensitive, specific, and reproducible.

Key aspects of developing specialized bioanalytical methods include:

Sample Preparation : This is a critical step to remove proteins and other interfering substances. Techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov

Minimizing Matrix Effects : The components of the biological matrix can enhance or suppress the ionization of the analyte in LC-MS, leading to inaccurate results. Careful method development is required to minimize these effects.

Addressing Isobaric Interferences : A significant challenge in the bioanalysis of sulfated metabolites is the potential for interference from other isobaric compounds. nih.gov High-resolution mass spectrometry is a valuable tool for identifying and resolving such interferences. nih.gov

Method Validation : Once developed, the bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness. globalresearchonline.net

Interactive Data Table: Considerations for Bioanalytical Method Development

| Consideration | Importance | Approach |

| Sensitivity | To detect low concentrations of N-Sulfoglycine in biological samples. | Use of highly sensitive detectors like mass spectrometers or fluorescence detectors with derivatization. |

| Specificity | To ensure that the signal being measured is solely from N-Sulfoglycine. | Chromatographic separation and/or MS/MS detection. |

| Accuracy | The closeness of the measured value to the true value. | Assessed through recovery experiments. |

| Precision | The reproducibility of the measurements. | Determined by calculating the standard deviation of replicate measurements. |

| Robustness | The ability of the method to remain unaffected by small variations in method parameters. | Evaluated by intentionally varying parameters like pH, temperature, and mobile phase composition. globalresearchonline.net |

Advanced Research Applications of N Sulfoglycine in Chemical Biology

N-Sulfoglycine as a Molecular Probe for Biochemical Pathway Elucidation

The use of "Glycine, N-sulfo-" as a specific molecular probe for elucidating biochemical pathways is not documented in available research. In principle, a small, sulfated amino acid like N-sulfoglycine could potentially be developed into a molecular probe. Molecular probes are molecules used to study the properties of other molecules or structures. nih.gov To function as a probe, N-sulfoglycine would likely require modification, for example, by attaching a reporter group such as a fluorophore or a radioactive isotope. Such a modified probe could theoretically be used to track its uptake and metabolism, or its interaction with specific proteins, thereby helping to elucidate biochemical pathways involving sulfated compounds. However, there are no specific examples of this application for N-sulfoglycine in the literature.

Utility of N-Sulfoglycine in Studying Sulfotransferase Specificity and Activity

There is no specific information on the use of "Glycine, N-sulfo-" to study the specificity and activity of sulfotransferases. Sulfotransferases are a family of enzymes that catalyze the transfer of a sulfonate group from a donor molecule to an acceptor. plos.org Studying their specificity often involves using a variety of potential acceptor substrates to determine which molecules the enzyme can modify. nih.govnih.gov

Theoretically, N-sulfoglycine could be used in several ways in this context:

As a potential substrate: To test if a particular sulfotransferase can catalyze its formation from glycine (B1666218) and a sulfate (B86663) donor.

As a product standard: In assays designed to identify enzymes that produce N-sulfoglycine.

As a potential inhibitor: To determine if it can block the activity of sulfotransferases that act on similar substrates.

However, no published studies were found that utilize N-sulfoglycine for these purposes. Research on sulfotransferase specificity tends to focus on more complex biological molecules like carbohydrates and proteins. plos.orgnih.gov

Design of N-Sulfoglycine Conjugates for Targeted Research Delivery in Cellular Models

The design of conjugates of "Glycine, N-sulfo-" for targeted delivery in cellular models is not described in the current scientific literature. The general strategy of creating drug conjugates involves linking a therapeutic agent to a targeting moiety, such as an antibody or a peptide, that can recognize and bind to specific cells. nih.govmdpi.com

If N-sulfoglycine were to be used in such a conjugate, it could theoretically serve several purposes:

As a solubility enhancer: The sulfo group could increase the water solubility of a hydrophobic drug.

As a targeting element: If specific transporters for N-sulfoglycine exist on certain cell types, it could be used to direct the conjugate to those cells.

As a linker component: It could be part of a larger linker structure connecting the drug to the targeting moiety.

Despite these theoretical possibilities, there is no evidence of N-sulfoglycine being used in this manner. Research in targeted drug delivery is extensive but focuses on other types of conjugates. nih.govmdpi.comfrontiersin.orgpsu.edu

N-Sulfoglycine in the Development of Mechanistic Biochemical Assays

The application of "Glycine, N-sulfo-" in the development of mechanistic biochemical assays is not reported in the available literature. Mechanistic biochemical assays are designed to understand the detailed step-by-step process of an enzyme-catalyzed reaction or a biological interaction. researchgate.net

In principle, N-sulfoglycine could be used in such assays to:

Study the kinetics of an enzyme for which it is a substrate or inhibitor.

Serve as a ligand in binding assays to characterize a receptor or transporter.

Act as a structural analog to probe the active site of an enzyme.

Without specific research findings, any discussion of its role remains speculative. The development of biochemical assays is a broad field, with a wide variety of molecules and techniques being employed. researchgate.net

Future Directions and Open Questions in N Sulfoglycine Research

Integration of Omics Technologies for N-Sulfoglycine Discovery and Characterization

The comprehensive, high-throughput nature of "omics" technologies offers a powerful toolkit for the discovery and detailed characterization of N-sulfoglycine. humanspecificresearch.orgnih.gov These approaches allow for a holistic view of biological systems, moving from the study of single molecules to the analysis of entire sets of genes, proteins, or metabolites. nih.gov The integration of various omics fields will be crucial in elucidating the context in which N-sulfoglycine exists and functions.

Metabolomics, the large-scale study of small molecules, stands as a primary tool for the direct discovery and quantification of N-sulfoglycine in diverse biological samples. humanspecificresearch.orgnih.gov Advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques within metabolomics platforms can identify novel metabolites, including modified amino acids. A metabolomic analysis, for instance, was instrumental in identifying sarcosine, an N-methyl derivative of glycine (B1666218), as a key molecule in prostate cancer progression. nih.gov A similar untargeted approach could reveal the presence and fluctuating levels of N-sulfoglycine in various tissues and biofluids under different physiological or pathological conditions.

Proteomics can indirectly shed light on the roles of N-sulfoglycine by identifying proteins that may be post-translationally modified with a sulfo-glycine moiety or proteins that specifically bind to it. humanspecificresearch.org Techniques like mass spectrometry-based proteomics can identify various post-translational modifications (PTMs), and while sulfation is a known modification, its occurrence on glycine residues is not well-documented and represents a key area for discovery. nih.gov

Furthermore, transcriptomics and genomics can provide insights into the potential biosynthetic and signaling pathways related to N-sulfoglycine. humanspecificresearch.orgnih.gov By correlating the abundance of N-sulfoglycine with the expression levels of specific genes, researchers can identify candidate enzymes, such as sulfotransferases or hydrolases, that may be responsible for its synthesis and degradation.

Table 1: Potential Applications of Omics Technologies in N-Sulfoglycine Research

| Omics Technology | Potential Application for N-Sulfoglycine Research | Relevant Findings from Search Results |

|---|---|---|

| Metabolomics | Direct detection and quantification of N-sulfoglycine in cells, tissues, and biofluids; identifying metabolic pathways it is involved in. | Enables comprehensive analysis of metabolites in biological samples. humanspecificresearch.org Has been used to identify other glycine derivatives in disease processes. nih.gov |

| Proteomics | Identifying proteins that are post-translationally modified by N-sulfoglycine; discovering N-sulfoglycine binding proteins or receptors. | Allows for the large-scale study of proteins and their modifications. humanspecificresearch.orgnih.gov |

| Transcriptomics | Identifying genes (e.g., for sulfotransferases) whose expression correlates with N-sulfoglycine levels, suggesting a role in its metabolism. | Provides analysis of RNA transcripts to understand gene expression patterns at a specific time. humanspecificresearch.orgnih.gov |

| Genomics | Identifying the genetic basis for N-sulfoglycine production or response across different organisms or in specific genetic variants. | Involves the study of an organism's complete set of DNA. humanspecificresearch.orgnih.gov |

| Integrated Omics | Combining data from multiple omics platforms to build comprehensive models of N-sulfoglycine's biological roles and regulatory networks. | Provides a holistic view and more robust understanding of biological systems and disease mechanisms. nih.govfrontlinegenomics.com |

Development of Novel Methodologies for N-Sulfoglycine Synthesis and Analysis

Advancements in chemical synthesis and analytical chemistry are critical for propelling N-sulfoglycine research forward. The availability of pure N-sulfoglycine standards through efficient synthesis and the ability to detect it with high sensitivity and specificity are foundational to studying its biological functions.

Novel Synthesis Methodologies: The chemical synthesis of N-sulfoglycine presents unique challenges. Future research could focus on developing novel, efficient, and scalable synthetic routes. Exploratory synthesis, which aims to discover new materials and the methods to create them, can be applied here. youtube.com This might involve adapting existing methods for peptide modification or developing entirely new catalytic processes. genscript.comstanford.edu For instance, research into molten salt synthesis has allowed for the creation of crystals at lower pressures and temperatures, a principle that could potentially be adapted for the synthesis of heat-sensitive molecules like N-sulfoglycine. youtube.com Green chemistry principles could also be integrated to create more environmentally friendly synthetic processes. journalwjarr.com

Novel Analytical Methodologies: The development of sensitive and specific analytical methods is paramount for detecting what may be low endogenous concentrations of N-sulfoglycine. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex matrices. nih.govbiomedpharmajournal.org Future work will likely involve the optimization of LC-MS/MS methods specifically for N-sulfoglycine, including the development of stable isotope-labeled internal standards for accurate quantification. Because N-sulfoglycine is an anionic, modified amino acid, techniques developed for other charged or modified biomolecules, such as sulfated glycans or phosphopeptides, can be adapted for its analysis. researchgate.netresearchgate.net Glycoblotting, for example, is a method that allows for the efficient enrichment and analysis of modified glycans and could potentially be modified for sulfated amino acids. researchgate.net

Table 2: Comparison of Analytical Techniques for N-Sulfoglycine Analysis

| Analytical Technique | Advantages for N-Sulfoglycine Analysis | Challenges/Considerations |

|---|---|---|

| HPLC with UV Detection | Simple, robust, and widely available. journalwjarr.combiomedpharmajournal.org | Lower sensitivity and specificity compared to MS; requires a chromophore. |

| Capillary Electrophoresis (CE) | High separation efficiency for charged molecules; low sample consumption. journalwjarr.com | Can have lower reproducibility compared to HPLC. |

| Fluorimetry | Very high sensitivity if the molecule is fluorescent or can be labeled with a fluorescent tag. journalwjarr.com | N-sulfoglycine is not intrinsically fluorescent; derivatization adds complexity. |

| LC-MS/MS | High sensitivity, high specificity, and provides structural information. Considered a gold standard for quantification of small molecules. journalwjarr.comnih.govresearchgate.net | Higher cost and complexity; matrix effects can interfere with ionization. |

| NMR Spectroscopy | Provides detailed structural information without the need for standards; non-destructive. | Lower sensitivity compared to MS, requiring larger sample amounts. |

Hypothesizing Uncharted Biochemical Roles of N-Sulfoglycine in Model Organisms

While the specific biological functions of N-sulfoglycine are largely unknown, we can hypothesize potential roles by examining the functions of structurally related molecules in various model organisms. Sulfation is a common modification that can dramatically alter the function of biomolecules, affecting processes like cell signaling and molecular recognition. mdpi.com

In plants, small sulfated peptides known as phytosulfokines act as hormones that regulate cell growth, division, and immune responses. frontiersin.org It is plausible that N-sulfoglycine could act as a signaling molecule itself or be a breakdown product of larger sulfated molecules with signaling functions in plants or other organisms.

In mammals, the sulfation of lipids creates sulfatides, which are involved in processes like coagulation. nih.gov Similarly, the extensive sulfation of heparan sulfate (B86663) proteoglycans is crucial for their function in developmental processes and growth factor signaling. mdpi.com The sulfo group on N-sulfoglycine could mediate interactions with specific proteins or receptors, thereby modulating signaling pathways.

Another hypothesis is that N-sulfoglycine is an intermediate in a metabolic pathway. The hexosamine biosynthetic pathway (HBP) integrates nutrient metabolism to produce UDP-GlcNAc, a key molecule for glycosylation. frontiersin.orgnih.gov N-sulfoglycine could be part of a yet-to-be-discovered pathway that senses sulfate availability or participates in the metabolism of sulfur-containing amino acids. Its role could be investigated in model organisms like Saccharomyces cerevisiae (yeast), Caenorhabditis elegans (nematode), or Drosophila melanogaster (fruit fly), where genetic and metabolic pathways are well-characterized.

Table 3: Hypothesized Roles of N-Sulfoglycine Based on Analogous Molecules

| Model Organism | Analogous Molecule/Pathway | Hypothesized Role for N-Sulfoglycine |

|---|---|---|

| Plants (Arabidopsis thaliana) | Phytosulfokines (sulfated peptides) frontiersin.org | A signaling molecule involved in growth, development, or stress responses. |

| Mammals (Mouse) | Sulfatides (sulfated lipids) nih.gov | Modulation of physiological processes such as cell-cell recognition or coagulation. |

| Various Eukaryotes | Heparan Sulfate (sulfated polysaccharide) mdpi.com | A structural component of the extracellular matrix or a modulator of growth factor signaling. |

| Various Eukaryotes | Hexosamine Biosynthetic Pathway frontiersin.orgnih.gov | An intermediate metabolite in a sulfur-sensing or amino acid metabolic pathway. |

Translational Research Perspectives from Fundamental N-Sulfoglycine Studies (excluding clinical applications)

Fundamental research into the synthesis, detection, and biological roles of N-sulfoglycine can open doors to various translational applications outside of human medicine. These applications could span biotechnology, agriculture, and basic scientific research tools.

In biotechnology, if N-sulfoglycine is found to enhance the stability or function of proteins, it could be used as an additive in cell culture media to improve the yield and quality of recombinant therapeutic proteins. Similarly, understanding its role in cellular stress responses could lead to its use in bioprocessing to create more robust cell lines.

In agriculture, drawing parallels with phytosulfokines which promote plant growth and immunity, N-sulfoglycine or molecules that modulate its pathways could be developed as novel plant growth regulators or agents that enhance crop resilience to pests and environmental stress. frontiersin.org

As a research tool, synthetic N-sulfoglycine and its derivatives could be invaluable. For example, labeled versions could be used as probes to identify and characterize N-sulfoglycine binding proteins and receptors, helping to unravel new biological signaling pathways. Its quantification in model organisms could also serve as a novel biomarker for studying metabolic states or the effects of genetic mutations. d-nb.info

Table 4: Potential Non-Clinical Translational Applications of N-Sulfoglycine Research

| Research Area | Potential Application | Rationale |

|---|---|---|

| Biotechnology | Cell culture media supplement | May improve protein folding, stability, or cell viability during biopharmaceutical production. |

| Agriculture | Plant growth promoter or stress protectant | By analogy with sulfated plant peptides, it may enhance growth or resistance to pathogens and abiotic stress. frontiersin.org |

| Basic Research | Chemical probe/tool compound | Labeled N-sulfoglycine can be synthesized to identify its binding partners and metabolic enzymes. genscript.com |

| Veterinary Science | Biomarker of metabolic state | Levels in animal models could indicate specific metabolic conditions or responses to nutritional interventions. d-nb.info |

Q & A

Q. Q. Which genomic databases provide curated information on N-sulfo-glycine-related genes in Glycine species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.